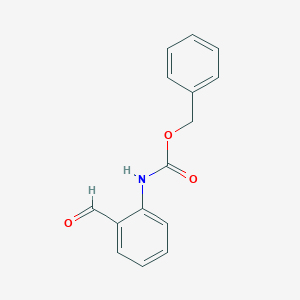

Benzyl (2-formylphenyl)carbamate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl (2-formylphenyl)carbamate can be synthesized through a reaction involving anthranilaldehyde, sodium bicarbonate, and benzyl chloroformate in tetrahydrofuran (THF). The reaction typically yields the compound after purification by flash column chromatography .

Industrial Production Methods: . These methods often involve mild reaction conditions and short reaction times, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Cyclization and Rearrangement

The formyl group facilitates intramolecular cyclization under basic conditions. For instance:

-

Mechanism : Alkoxide attack on the aldehyde induces cyclization to form N-alkyl-3,1-benzoxazin-2-ones (Scheme 3D) .

-

Key Steps :

Zinc Chloride-Catalyzed Transformations

Benzyl (2-formylphenyl)carbamate participates in carbamate syntheses catalyzed by ZnCl₂:

-

Scope : Compatible with aromatic/aliphatic alcohols (e.g., benzyl alcohol, 4-(3-chlorophenyl)but-1-ol) .

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 30 | 12 | 86 |

| THF | 30 | 15 | 70 |

| DCM | 30 | 18 | 43 |

Table 1: Solvent optimization for ZnCl₂-catalyzed carbamate synthesis .

Copper-Catalyzed Oxidative Coupling

Under microwave irradiation with Cu@Sal-Cs catalyst:

-

Reagents : TBHP (1.5 equiv) in DMF at 80°C.

-

Yield : 94% for gram-scale synthesis of 2-formylphenyl dimethylcarbamate .

Formyl Group Reactivity

The aldehyde group undergoes:

-

Oxidation : Auto-oxidation to carboxylic acid derivatives (e.g., cocrystal formation with benzyl N-benzyl-N-(2-carboxyphenyl)carbamate) .

-

Condensation : Forms imines or hydrazones with amines/hydrazines, enabling access to heterocycles like 3,4-dihydroquinazolinones.

Carbamate Stability

-

Base Sensitivity : Decomposes under basic conditions to release CO₂ and benzyl alcohol .

-

Protection/Deprotection : Stable under acidic conditions but cleaved by H₂/Pd-C hydrogenolysis .

Comparative Analysis with Analogues

Mechanistic Insights

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer and Antimicrobial Activity

Benzyl (2-formylphenyl)carbamate has been studied for its potential anticancer properties. Research indicates that carbamate compounds can inhibit specific enzymes involved in cancer progression. For instance, studies have shown that similar carbamate derivatives exhibit activity against various cancer cell lines by disrupting cellular pathways essential for tumor growth .

Additionally, the compound has demonstrated antimicrobial activity. Its derivatives have been explored as potential agents against bacterial infections, particularly focusing on inhibiting the growth of resistant strains of bacteria .

Synthesis of Active Pharmaceutical Ingredients (APIs)

this compound serves as an important intermediate in the synthesis of various APIs. The compound can be utilized to create bioactive phosphorous dipeptides, which are crucial in developing novel drugs for treating diseases such as cancer and infections . The synthesis of these compounds often involves straightforward methodologies that enhance their commercial viability.

Agrochemical Applications

Pesticide Development

Carbamate compounds have historically been employed as pesticides due to their effectiveness in pest control. This compound can be synthesized to yield derivatives that may serve as safer alternatives to conventional pesticides, minimizing environmental impact while maintaining efficacy against agricultural pests .

The development of such agrochemicals is critical in sustainable agriculture practices, where the focus is on reducing chemical residues in food products while ensuring crop protection.

Material Science Applications

Polyurethane Synthesis

Carbamates are integral to the production of polyurethanes, which are widely used in coatings, adhesives, and foams. This compound can be incorporated into polyurethane formulations to enhance properties such as flexibility and durability . The ability to modify the chemical structure of carbamates allows for tailored material properties suitable for specific applications.

Synthesis Methodologies

The synthesis of this compound typically involves reactions with carbamoyl chlorides and appropriate alcohols under controlled conditions. Recent studies highlight efficient methods using catalysts like zinc chloride or copper-based systems to optimize yield and reduce production costs .

Table 1: Synthesis Conditions and Yields

| Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|

| Zinc Chloride | 110 °C with aromatic alcohols | Up to 87% |

| Copper-based | Microwave irradiation | 94% |

| Aluminum Propoxide | Toluene solvent | Variable |

Case Studies

-

Case Study 1: Anticancer Research

A study conducted on a series of carbamate derivatives including this compound revealed significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to enzyme inhibition pathways critical for cell survival . -

Case Study 2: Pesticide Efficacy

Field trials using carbamate-based pesticides derived from this compound demonstrated effective pest control with lower toxicity levels compared to traditional organophosphate pesticides. This aligns with regulatory trends favoring safer agricultural chemicals .

Mécanisme D'action

The mechanism of action of Benzyl (2-formylphenyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . The compound’s effects are mediated through its ability to form stable carbamate linkages with amine groups, thereby modifying the chemical properties of the target molecules.

Comparaison Avec Des Composés Similaires

Benzyl carbamate: Similar in structure but lacks the formyl group.

Phenyl carbamate: Contains a phenyl group instead of the benzyl group.

Methyl carbamate: A simpler carbamate with a methyl group instead of the benzyl group.

Uniqueness: Benzyl (2-formylphenyl)carbamate is unique due to the presence of both benzyl and formyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Activité Biologique

Benzyl (2-formylphenyl)carbamate, a compound with the molecular formula CHN\O, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

1. Chemical Structure and Synthesis

This compound is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a formyl-substituted phenyl ring. The synthesis of this compound typically involves the reaction of benzylamine with 2-formylphenol in the presence of coupling agents.

Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Benzylamine + 2-formylphenol | Coupling agent, solvent | This compound |

2. Biological Activity

Research indicates that this compound exhibits significant biological activities, including potential anti-inflammatory and anticancer properties. Its mechanisms of action are primarily attributed to its ability to inhibit specific enzyme pathways and modulate signaling pathways involved in cellular proliferation and apoptosis.

Key Findings

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the activity of cyclooxygenase enzymes, which play a crucial role in inflammation and pain signaling pathways. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .

- Anticancer Properties : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. It appears to activate caspase pathways, leading to programmed cell death .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition enhances the signaling through cannabinoid receptors, contributing to its analgesic effects .

- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, preventing their proliferation. This effect is linked to the modulation of cyclin-dependent kinases (CDKs) .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In a series of experiments on breast cancer cell lines, this compound was found to reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis inducer .

5. Conclusion

This compound demonstrates promising biological activities with potential applications in therapeutic settings for inflammatory diseases and cancer treatment. Further studies are necessary to elucidate its full pharmacological profile and mechanisms of action.

Propriétés

IUPAC Name |

benzyl N-(2-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABABUPJKIXZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561466 | |

| Record name | Benzyl (2-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127506-06-3 | |

| Record name | Phenylmethyl N-(2-formylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127506-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the intramolecular interaction observed in the crystal structure of Benzyl (2-formylphenyl)carbamate?

A1: The research paper "Benzyl N-(2-formylphenyl)carbamate" [] highlights the presence of an intramolecular N—H⋯O hydrogen bond within the molecule. This interaction plays a crucial role in stabilizing the conformation of the molecule.

Q2: How do adjacent molecules of this compound interact in the solid state?

A2: The crystallographic study presented in "Benzyl N-(2-formylphenyl)carbamate" [] reveals that neighboring molecules of this compound engage in weak C—H⋯π interactions. These interactions contribute to the overall packing arrangement of the molecules within the crystal lattice.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.